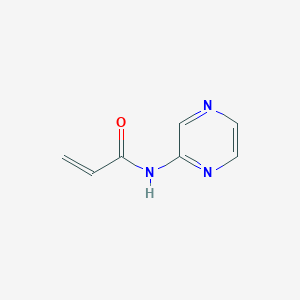

N-pyrazin-2-ylprop-2-enamide

Description

Contextualization of N-pyrazin-2-ylprop-2-enamide within N-Substituted Acrylamide (B121943) and Pyrazine (B50134) Chemistry

This compound is a distinct entity defined by the covalent linkage of a pyrazine ring to the nitrogen atom of a prop-2-enamide (acrylamide) backbone. This unique combination situates the molecule at the intersection of two important classes of organic compounds: N-substituted acrylamides and pyrazines.

N-Substituted Acrylamides: This class of compounds is characterized by an acrylamide moiety (CH₂=CH-CO-N<) where one of the nitrogen's hydrogen atoms is replaced by a substituent, in this case, a pyrazin-2-yl group. N-substituted acrylamides are recognized for their utility as monomers in polymer synthesis and their diverse applications in materials science and medicinal chemistry. nih.govgoogle.com The reactivity of the acrylamide group, particularly its susceptibility to Michael addition reactions, is a key feature of this class. ekb.eg The nature of the N-substituent can significantly influence the electronic properties and, consequently, the reactivity and biological activity of the acrylamide. rsc.orgevitachem.com

Pyrazine Chemistry: Pyrazines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 4 of the ring. researchgate.net This arrangement of nitrogen atoms imparts specific electronic properties and reactivity to the ring system. Pyrazine and its derivatives are found in nature and are known for their characteristic aromas. researchgate.net In the realm of medicinal chemistry, the pyrazine scaffold is a common feature in a multitude of biologically active compounds, exhibiting a wide range of pharmacological activities. nih.gov The incorporation of a pyrazine ring into a molecule can influence its metabolic stability, solubility, and receptor-binding interactions. nih.govnih.gov

The fusion of these two chemical domains in this compound suggests a molecule with a rich potential for chemical transformations and biological interactions.

Academic Significance and Research Trajectory of this compound Systems

While specific research on this compound is limited, the academic significance and potential research trajectory can be inferred from studies on analogous structures. A closely related compound, 2-Methyl-N-(pyrazin-2-yl)prop-2-enamide , provides a valuable point of reference. smolecule.com

The research interest in such systems is often driven by their potential applications in medicinal chemistry and materials science. Pyrazine derivatives have been investigated for their antimicrobial and anticancer properties. ekb.egnih.gov The acrylamide moiety, on the other hand, can act as a covalent binder to biological targets, a strategy employed in the design of certain therapeutic agents. nih.gov

The hypothetical research trajectory for this compound would likely involve:

Synthesis and Characterization: Development of a reliable synthetic route to obtain the pure compound, followed by comprehensive spectroscopic and crystallographic analysis to confirm its structure.

Reactivity Studies: Investigation of its reactivity, particularly focusing on the Michael addition potential of the acrylamide group and the functionalization of the pyrazine ring.

Biological Screening: Evaluation of its biological activity in various assays to explore its potential as an antimicrobial, anticancer, or other therapeutic agent. This would be guided by the known activities of similar pyrazine-containing compounds.

Polymerization Studies: Exploration of its potential as a monomer for the synthesis of novel polymers with unique properties conferred by the pyrazine moiety.

The following table details the properties of the analogous compound, 2-Methyl-N-(pyrazin-2-yl)prop-2-enamide, which can serve as a predictive model for the properties of this compound.

| Property | Value |

| IUPAC Name | 2-methyl-N-pyrazin-2-ylprop-2-enamide |

| CAS Number | 40000-75-7 |

| Molecular Formula | C₈H₉N₃O |

| Molecular Weight | 163.18 g/mol |

| Canonical SMILES | CC(=C)C(=O)NC1=NC=CN=C1 |

| InChI Key | GTYIWDPYATVARX-UHFFFAOYSA-N |

Data sourced from available chemical databases. smolecule.com

Scope and Methodological Framework of the Research Outline

The scope of this article is to provide a foundational understanding of the chemical compound this compound. Due to the absence of direct experimental data for this specific molecule in the public domain, the methodological framework of this research outline is based on a comprehensive review of the chemistry of its constituent functional groups—N-substituted acrylamides and pyrazines—and a comparative analysis with its closest structural analog, 2-Methyl-N-(pyrazin-2-yl)prop-2-enamide.

The research presented herein is, therefore, a theoretical and predictive exploration of the properties, potential synthesis, and likely areas of academic and industrial interest for this compound. The information is collated from established chemical principles and existing literature on related compounds. This framework allows for a scientifically grounded discussion while clearly acknowledging the novel and underexplored nature of the target compound.

Structure

3D Structure

Properties

IUPAC Name |

N-pyrazin-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c1-2-7(11)10-6-5-8-3-4-9-6/h2-5H,1H2,(H,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNPZITFKJCNPPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=NC=CN=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N Pyrazin 2 Ylprop 2 Enamide and Its Structural Analogues

Strategies for Constructing the N-Pyrazin-2-yl Amide Linkage

The formation of the amide bond is a cornerstone of organic synthesis, and a variety of methods have been developed for the construction of the N-pyrazin-2-yl amide linkage. These strategies can be broadly categorized into classical amidation reactions employing coupling reagents and biocatalytic approaches that offer a greener alternative.

Amidation Reactions and Coupling Approaches

The synthesis of pyrazinamide (B1679903) analogues, including N-pyrazin-2-ylprop-2-enamide, frequently involves the coupling of a pyrazine-2-carboxylic acid derivative with an appropriate amine. A common, traditional method involves the conversion of pyrazine-2-carboxylic acid to its more reactive acyl chloride by treatment with thionyl chloride. researchgate.netits.ac.id This acyl chloride is then reacted with an amine to form the desired amide. researchgate.netits.ac.id However, the use of thionyl chloride is now under scrutiny due to its classification under the Chemical Weapons Convention and the release of toxic sulfur oxides during the reaction. researchgate.netits.ac.id

To circumvent these issues, a range of coupling reagents have been employed. The Yamaguchi reaction, which utilizes 2,4,6-trichlorobenzoyl chloride as the "Yamaguchi reagent" in the presence of 4-dimethylaminopyridine (B28879) (DMAP) and triethylamine, has been successfully applied to the synthesis of pyrazinamide analogues. researchgate.netits.ac.id This method has proven effective for coupling pyrazine-2-carboxylic acid with various aliphatic and aromatic amines, with the reaction time and yield being dependent on the nature of the amine. researchgate.netits.ac.id For instance, N-(4-chlorophenyl)pyrazine-2-carboxamide was synthesized in an 81% yield using this protocol. researchgate.netits.ac.id

Other widely used coupling systems include those based on carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl), often in conjunction with additives like hydroxybenzotriazole (B1436442) (HOBt) or 4-dimethylaminopyridine (DMAP). nih.gov While EDC·HCl/HOBt mediated couplings are typically performed at room temperature, heating the reaction has been shown to improve yields in some cases. nih.gov The combination of EDC·HCl and DMAP has also been reported to provide better yields for certain derivatives. nih.gov Another approach involves the use of 1,1'-carbonyldiimidazole (B1668759) (CDI) to activate the carboxylic acid before the addition of the amine. nih.gov

A metal-free approach for the amidation of aldehydes with aminopyridines has also been developed, using aqueous hydrogen peroxide as a green oxidant without the need for catalysts or additives. researchgate.net This method offers an environmentally benign alternative for the synthesis of N-(pyridin-2-yl)benzamides. researchgate.net

| Coupling Reagent/Method | Reactants | Key Features | Reference |

| Thionyl Chloride | Pyrazine-2-carboxylic acid, Amine | Traditional method, high reactivity | researchgate.netits.ac.id |

| Yamaguchi Reagent | Pyrazine-2-carboxylic acid, Amine, 2,4,6-trichlorobenzoyl chloride, DMAP, Triethylamine | Effective for various amines, avoids thionyl chloride | researchgate.netits.ac.id |

| EDC·HCl/HOBt | Carboxylic acid, Amine, EDC·HCl, HOBt, DIPEA | Common coupling method, may require heating for improved yields | nih.gov |

| EDC·HCl/DMAP | Carboxylic acid, Amine, EDC·HCl, DMAP | Can provide better yields than EDC·HCl/HOBt for some substrates | nih.gov |

| CDI | Carboxylic acid, Amine, 1,1'-carbonyldiimidazole | Alternative activation method | nih.gov |

| Aqueous H2O2 | Aldehyde, Aminopyridine | Metal-free, environmentally benign | researchgate.net |

Biocatalytic Synthesis Routes for Pyrazinamide-Related Structures

Biocatalysis is emerging as a powerful and sustainable tool for the synthesis of pharmaceuticals. In the context of pyrazinamide-related structures, biocatalytic methods offer a greener and more efficient alternative to traditional chemical synthesis. researchgate.net These enzymatic processes can lead to high yields and selectivities under mild reaction conditions.

Research has demonstrated the development of a biocatalytic continuous technology for the production of pyrazine-derived drugs. researchgate.net This approach focuses on the enzymatic construction of the amide bond, providing a foundation for the rapid and sustainable synthesis of these compounds. researchgate.net While specific details on the biocatalytic synthesis of this compound are not extensively documented, the successful application of biocatalysis to other pyrazinamide analogues suggests its potential for this specific target molecule.

Formation of the Prop-2-enamide Moiety

The prop-2-enamide, or acrylamide (B121943), moiety is a key structural feature of the target compound. Its synthesis can be achieved through various methods, including direct acrylation and other enamide synthesis techniques.

Acrylation and Enamide Synthesis Techniques

Enamides are important structural motifs found in many natural products and pharmaceuticals. researchgate.netresearchgate.net Their synthesis has been approached through several strategies. researchgate.netresearchgate.net One direct method is the acylation of an amine with an acryloyl derivative, such as acryloyl chloride or acrylic anhydride.

More advanced techniques for enamide synthesis include:

Condensation of amides with aldehydes and ketones: This method can be facilitated by dehydrating agents. researchgate.netresearchgate.net

Cross-coupling reactions: Palladium-catalyzed coupling reactions have been utilized for the synthesis of enamides. researchgate.netresearchgate.netresearchgate.net For example, the oxidative amidation of conjugated olefins with amides can be catalyzed by palladium. researchgate.netresearchgate.net

Hydroamidation of alkynes: The addition of an amide across a carbon-carbon triple bond, often catalyzed by a transition metal, can yield enamides. researchgate.netresearchgate.net

Isomerization of N-allyl amides: This method provides a route to enamides with exceptional geometric selectivity. organic-chemistry.org

N-dehydrogenation of amides: This involves the direct removal of hydrogen from the N-alkyl group of an amide to form a carbon-carbon double bond. researchgate.netresearchgate.netacs.orgnih.gov

A novel, one-step N-dehydrogenation of amides to enamides has been reported using a combination of LiHMDS and triflic anhydride. acs.orgnih.gov This method is notable for its broad substrate scope and simple setup. acs.orgnih.gov Additionally, a metal-free method has been developed to access trans-γ-chloro-enamides from the reaction of acrolein with secondary amides under mild dehydrative conditions. researchgate.net

Stereoselective Synthetic Pathways to Olefinic Amides

The stereochemistry of the double bond in the prop-2-enamide moiety can be crucial for the biological activity of the final compound. Several stereoselective methods for the synthesis of olefinic amides have been developed.

Palladium-catalyzed hydroamidation of electron-deficient terminal alkynes has been shown to be a stereoselective method for the synthesis of Z-enamides. researchgate.netresearchgate.net The stereoselectivity is thought to arise from an intramolecular hydrogen bond that stabilizes the Z-isomer of the vinyl-palladium intermediate. researchgate.net Similarly, palladium-catalyzed oxidative amidation of conjugated olefins with 2-pyridone can produce E-enamides in a highly stereocontrolled manner. researchgate.netresearchgate.net

The use of an excess of carbamoyl (B1232498) chloride and a silver salt in the reaction of linear olefins can lead to higher stereoselectivity in the formation of β,γ-unsaturated amides. nih.gov Furthermore, photoenzymatic hydroalkylation of olefins using α,α-dichloroamides has been shown to produce α-chloroamides with excellent stereoselectivity. nih.gov

Convergent and Divergent Synthetic Approaches to this compound Derivatives

The synthesis of a library of this compound derivatives can be approached using either convergent or divergent strategies.

Modification of the Pyrazine (B50134) Ring System

The inherent electron-deficient nature of the pyrazine ring presents unique challenges and opportunities for its functionalization. rsc.org Traditional electrophilic substitution reactions are often difficult. Consequently, modern synthetic strategies frequently employ transition metal-catalyzed cross-coupling reactions to introduce a wide array of substituents onto the pyrazine core. These methods offer a powerful toolkit for creating diverse structural analogues of this compound.

Key among these are palladium-catalyzed reactions such as the Suzuki and Stille couplings. rsc.org For instance, halogenated pyrazines can be coupled with various boronic acids (Suzuki coupling) or organostannanes (Stille coupling) to form new carbon-carbon bonds. rsc.org This allows for the introduction of alkyl, aryl, and heteroaryl groups at specific positions on the pyrazine ring. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and regioselectivity. rsc.org

Another powerful technique is direct C-H activation, which avoids the need for pre-functionalized starting materials like halogenated pyrazines. rsc.org This method involves the direct coupling of a C-H bond on the pyrazine ring with a suitable partner, offering a more atom-economical approach to derivatization. rsc.org For example, palladium-catalyzed direct arylation has been successfully used to functionalize pyrazine N-oxides. rsc.org

The following table summarizes selected transition metal-catalyzed reactions for pyrazine functionalization, which are applicable for creating analogues of this compound.

Table 1: Transition Metal-Catalyzed Reactions for Pyrazine Ring Modification

| Reaction Type | Catalyst/Reagents | Type of Bond Formed | Substrate Example | Product Example | Reference |

|---|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ | C-C (Aryl) | 2,5-Dibromopyrazine | 2,5-Diarylpyrazine | rsc.org |

| Stille Coupling | Pd/Cu | C-C (Aryl) | 2,3-Dichloropyrazine | 2,3-Diarylpyrazine | rsc.org |

| Direct C-H Arylation | Pd(OAc)₂ | C-C (Aryl) | Pyrazine N-oxide | Arylated Pyrazine | rsc.org |

Derivatization at the Acrylamide Alkene

The acrylamide moiety of this compound contains a reactive α,β-unsaturated system, which is susceptible to a variety of chemical transformations. This allows for the synthesis of a diverse range of derivatives with modified pharmacokinetic or pharmacodynamic properties. Key reactions targeting the alkene include Michael additions, Heck reactions, and cycloadditions.

The Michael addition is a conjugate addition reaction where a nucleophile adds to the β-carbon of the acrylamide. nih.govresearchgate.net This reaction is particularly effective due to the electron-withdrawing nature of the adjacent carbonyl group, which activates the alkene for nucleophilic attack. nih.gov A wide range of nucleophiles, including thiols, amines, and carbanions, can be employed to introduce new functional groups. rsc.orgnih.gov For example, the reaction with thiol-containing compounds, such as cysteine, proceeds readily and is a common strategy for covalent modification. researchgate.netnih.gov

The Heck reaction , a palladium-catalyzed cross-coupling of the alkene with an aryl or vinyl halide, provides a powerful method for carbon-carbon bond formation at the alkene. misuratau.edu.lyacs.org This allows for the introduction of various aryl and substituted vinyl groups, significantly increasing the structural complexity of the molecule. Ligand-free palladium catalysts have been developed for Heck reactions involving acrylamides, offering a more cost-effective and operationally simple approach. rsc.org

Cycloaddition reactions , such as the Diels-Alder reaction, offer a route to construct new ring systems fused to the acrylamide backbone. nih.govacs.org In these reactions, the acrylamide acts as a dienophile, reacting with a conjugated diene to form a six-membered ring. The stereoselectivity of these reactions can often be controlled by using chiral auxiliaries or catalysts. rsc.orgnih.gov

The table below provides an overview of these derivatization strategies.

Table 2: Key Reactions for Derivatization of the Acrylamide Alkene

| Reaction Type | Key Reagents | Functional Group Introduced/Modification | Product Type | Reference |

|---|---|---|---|---|

| Michael Addition | Nucleophiles (e.g., thiols, amines) | Addition of a nucleophile across the double bond | 3-Substituted propionamide (B166681) derivative | rsc.orgnih.gov |

| Heck Reaction | Aryl/Vinyl Halide, Pd catalyst | Aryl or vinyl group | Substituted alkene | misuratau.edu.lyrsc.org |

| Diels-Alder Cycloaddition | Conjugated Diene | Fused six-membered ring | Cycloadduct | nih.govacs.org |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and related compounds is of growing importance. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key strategies include the use of biocatalysts, alternative solvents, and atom-economical reaction pathways.

One promising green approach is the use of enzymes as catalysts. For instance, lipases have been successfully employed for the amidation of pyrazine esters to form pyrazinamide derivatives. nih.gov This biocatalytic method can often be performed under mild conditions and in environmentally benign solvents, sometimes even in continuous-flow systems, which can improve efficiency and scalability. nih.gov

The choice of solvent is another critical aspect of green synthesis. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The development of water-soluble catalysts, such as certain porphyrin-based copper(II) complexes, has enabled the efficient synthesis of N-substituted amides in aqueous media. nih.gov Other green approaches include the use of ionic liquids or solvent-free conditions, such as ball milling, which can lead to faster reactions and higher yields while minimizing solvent waste. acs.org

Furthermore, the design of the synthetic route itself can contribute to a greener process. Amide bond formation, a key step in the synthesis of this compound, has traditionally relied on coupling reagents that generate significant waste. misuratau.edu.lyrsc.org Newer methods, such as the direct coupling of carboxylic acids and amines or the catalytic conversion of nitriles, offer more atom-economical alternatives. nih.gov

The following table highlights some green chemistry approaches applicable to the synthesis of pyrazine-containing amides.

Table 3: Green Chemistry Approaches in Pyrazine Amide Synthesis

| Green Chemistry Principle | Specific Approach | Example | Advantage | Reference |

|---|---|---|---|---|

| Biocatalysis | Enzymatic aminolysis | Lipozyme® TL IM catalyzed reaction of pyrazine esters and amines | Mild conditions, high selectivity, reduced waste | nih.gov |

| Use of Safer Solvents | Reaction in water | One-pot synthesis of N-substituted amides using a water-soluble catalyst | Non-toxic, non-flammable, environmentally benign | nih.gov |

| Atom Economy | Direct catalytic conversion | Direct conversion of nitriles to N-substituted amides | High atom efficiency, reduces byproducts | nih.gov |

| Energy Efficiency | Microwave-assisted synthesis | Microwave irradiation to accelerate reactions | Reduced reaction times, often higher yields | acs.org |

Sophisticated Spectroscopic and Structural Characterization of N Pyrazin 2 Ylprop 2 Enamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete structural map of N-pyrazin-2-ylprop-2-enamide can be assembled.

The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to the pyrazine (B50134) ring protons, the vinyl protons of the prop-2-enamide group, and the amide N-H proton.

Pyrazine Protons: The pyrazine ring contains three aromatic protons. Due to the substitution at the C2 position, these protons are in different chemical environments. The proton at the C3 position is expected to be a doublet, coupled to the proton at C5. The proton at C5 would appear as a doublet of doublets, coupled to both C3 and C6 protons. The proton at C6 is anticipated to be a doublet, coupled to the C5 proton. A study on a similar compound, 2-phenyl-N-(pyrazin-2-yl)acetamide, showed pyrazine proton signals appearing as doublets and a doublet of doublets in the δ 8.3-9.3 ppm region. researchgate.netresearchgate.net The electron-withdrawing nature of the amide substituent deshields these protons, shifting them downfield.

Prop-2-enamide Protons: The prop-2-enamide moiety (CH₂=CH-C=O) features three vinyl protons, constituting an AMX spin system.

The proton on the carbon adjacent to the carbonyl (α-carbon) is expected to resonate as a doublet of doublets.

The two terminal vinyl protons (β-carbon) are diastereotopic and will appear as two separate signals, each as a doublet of doublets. The cis and trans coupling constants to the α-proton will differ, as will the geminal coupling between them. In substituted acrylamides, these protons typically resonate in the δ 5.5-6.5 ppm range. nih.gov

Amide Proton (N-H): The amide proton signal is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature. It is expected to appear as a singlet and can participate in hydrogen bonding. Its resonance is typically found in the δ 8.0-10.0 ppm range in aprotic solvents like DMSO-d₆.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Pyrazine H-3 | 8.3 - 8.5 | Doublet (d) |

| Pyrazine H-5 | 8.4 - 8.6 | Doublet of Doublets (dd) |

| Pyrazine H-6 | 9.0 - 9.3 | Doublet (d) |

| -CH= (α to C=O) | 6.3 - 6.7 | Doublet of Doublets (dd) |

| =CH₂ (β to C=O, trans to α-H) | 6.1 - 6.4 | Doublet of Doublets (dd) |

| =CH₂ (β to C=O, cis to α-H) | 5.6 - 5.9 | Doublet of Doublets (dd) |

The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon environments. For this compound, seven distinct signals are expected in the aromatic/olefinic and carbonyl regions.

Pyrazine Carbons: The pyrazine ring has four carbon atoms. The substituted carbon (C2) will be the most downfield of the pyrazine carbons. The other three carbons (C3, C5, C6) will have chemical shifts typical for heteroaromatic rings. In unsubstituted pyrazine, the carbons resonate at approximately 145 ppm. chemicalbook.comspectrabase.com In the related pyrazinamide (B1679903), the carbon atoms of the pyrazine ring appear at δ 142.8, 144.5, 148.1, and 153.2 ppm. chemicalbook.com Similar values are expected for the target compound.

Prop-2-enamide Carbons: This group has three carbons: the carbonyl carbon (C=O), and two vinyl carbons (-CH=CH₂). The amide carbonyl carbon is expected in the range of δ 165-175 ppm. The vinyl carbons typically appear between δ 120-140 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Amide) | 165 - 175 |

| C2 (Pyrazine, substituted) | 150 - 155 |

| C6 (Pyrazine) | 145 - 150 |

| C3 (Pyrazine) | 142 - 146 |

| C5 (Pyrazine) | 135 - 140 |

| -CH= (α to C=O) | 128 - 132 |

2D NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Key expected correlations include:

Cross-peaks connecting the three coupled pyrazine protons (H3, H5, H6).

Strong correlations between the three vinyl protons of the prop-2-enamide group.

A potential weak correlation between the amide (N-H) proton and the α-vinyl proton, which can confirm their proximity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). It allows for the definitive assignment of each protonated carbon by linking the already assigned proton signals to their corresponding carbon signals from the ¹³C NMR spectrum. Quaternary carbons (like the C=O and C2 of the pyrazine ring) will be absent from the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations) and is crucial for connecting the different fragments of the molecule. Essential HMBC correlations for structural confirmation would be:

A correlation from the amide proton (N-H) to the pyrazine C2, confirming the attachment point of the side chain to the ring.

Correlations from the pyrazine H3 proton to C2 and C5.

Correlations from the amide proton (N-H) to the carbonyl carbon (C=O) and the α-vinyl carbon.

Correlations from the α-vinyl proton to the carbonyl carbon and the β-vinyl carbon.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

IR and Raman spectroscopy probe the vibrational modes of a molecule, providing valuable information about the functional groups present.

The prop-2-enamide portion of the molecule gives rise to several characteristic vibrational bands.

N-H Stretch: A sharp to moderately broad band is expected in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibration of the N-H bond of the secondary amide.

Amide I Band (C=O Stretch): This is typically a very strong and sharp absorption in the IR spectrum, expected between 1650-1680 cm⁻¹. The IR spectrum of acrylamide (B121943) shows a strong C=O band around 1650 cm⁻¹. researchgate.net This band is one of the most characteristic for amides.

Amide II Band (N-H Bending and C-N Stretching): This band, found between 1510-1570 cm⁻¹, arises from a combination of N-H in-plane bending and C-N stretching vibrations.

C=C Stretch: The stretching vibration of the carbon-carbon double bond of the alkene is expected to produce a medium intensity band around 1620-1640 cm⁻¹.

=C-H Bending: Out-of-plane (o.o.p.) bending vibrations for the vinyl group are typically strong and appear in the 910-990 cm⁻¹ region.

Table 3: Predicted IR/Raman Vibrational Frequencies for this compound Functional Groups

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity |

|---|---|---|---|

| N-H Stretch | Amide | 3200 - 3400 | Medium-Strong |

| C-H Stretch (sp²) | Alkene/Aromatic | 3000 - 3100 | Medium |

| Amide I (C=O Stretch) | Amide | 1650 - 1680 | Strong |

| C=C Stretch | Alkene | 1620 - 1640 | Medium |

| Amide II (N-H bend, C-N stretch) | Amide | 1510 - 1570 | Medium-Strong |

The pyrazine ring exhibits a series of characteristic skeletal vibrations. These include ring stretching modes, which typically appear in the 1400-1600 cm⁻¹ region, and ring breathing modes at lower frequencies. In-plane and out-of-plane C-H bending vibrations are also expected.

The attachment of the electron-withdrawing prop-2-enamide substituent to the pyrazine ring is expected to influence the positions and intensities of these ring vibrations compared to unsubstituted pyrazine. Studies on substituted pyrazines, such as pyrazine-2-carbonitrile, show that substituent effects can cause noticeable shifts in the ring's vibrational modes. nih.gov For instance, the in-plane bending mode of the pyrazine C-H bonds can be sensitive to the nature and position of the substituent. nih.gov These shifts, while often complex, can provide further confirmatory evidence for the substitution pattern on the pyrazine ring.

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique utilized to determine the molecular weight of a compound and deduce its elemental composition. This is achieved by ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is instrumental in unequivocally determining the molecular formula of a compound by measuring the m/z ratio to a very high degree of accuracy. While low-resolution mass spectrometers measure nominal mass, HRMS instruments can distinguish between ions with very similar nominal masses, thereby providing the exact mass. This precision allows for the calculation of the elemental composition.

For this compound, the molecular formula is established as C₈H₉N₃O. The theoretical exact mass can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O).

| Element | Atomic Mass (Da) | Number of Atoms | Total Mass (Da) |

| Carbon (C) | 12.000000 | 8 | 96.000000 |

| Hydrogen (H) | 1.007825 | 9 | 9.070425 |

| Nitrogen (N) | 14.003074 | 3 | 42.009222 |

| Oxygen (O) | 15.994915 | 1 | 15.994915 |

| Total | 163.074562 |

An experimental HRMS analysis of this compound would be expected to yield a molecular ion peak [M+H]⁺ at an m/z value that closely matches the calculated theoretical value of 164.08184, confirming the molecular formula.

Fragmentation Pathways of this compound

The molecular ion of this compound has an m/z of 163. Upon ionization, key fragmentation processes would likely include:

Alpha-Cleavage: Cleavage of the bond alpha to the carbonyl group is a common fragmentation pathway for amides. This could lead to the formation of the acryloyl cation (CH₂=CH-C≡O⁺) with an m/z of 55, and a pyrazin-2-amine radical.

McLafferty Rearrangement: While less likely due to the vinylic nature of the acrylamide, if any alkyl chain were present, a McLafferty rearrangement could occur.

Cleavage of the Amide Bond: The C-N amide bond can cleave, leading to the formation of the pyrazinyl cation (m/z 79) or the protonated pyrazin-2-amine (m/z 96). The other fragment would be the prop-2-enamide radical.

Ring Fragmentation: The pyrazine ring itself can undergo fragmentation. Pyrazines are known to cleave, often losing HCN (27 Da) or C₂H₂ (26 Da) molecules. researchgate.net

A proposed fragmentation scheme is outlined below:

| Fragment Ion | Proposed Structure | m/z | Plausible Origin |

| [M]⁺ | [C₈H₉N₃O]⁺ | 163 | Molecular Ion |

| [M-C₃H₃O]⁺ | [C₅H₆N₃]⁺ | 108 | Loss of the acryloyl radical |

| [M-NH₂]⁺ | [C₈H₇N₂O]⁺ | 145 | Loss of an amino radical |

| [C₄H₄N₂]⁺ | Pyrazine cation | 80 | Cleavage of the amide bond and subsequent fragmentation |

| [C₃H₃O]⁺ | Acryloyl cation | 55 | Alpha-cleavage at the carbonyl group |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λmax) corresponds to the energy difference between these orbitals.

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the pyrazine ring, which is the principal chromophore. Pyrazine exhibits characteristic absorption bands in the UV region. researchgate.netmontana.edu These arise from n → π* and π → π* transitions. researchgate.netmontana.edu

n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the nitrogen lone pairs in the pyrazine ring) to an anti-bonding π* orbital. These are typically of lower intensity and occur at longer wavelengths. For pyrazine, these are often observed in the range of 300-330 nm. researchgate.net

π → π Transitions:* These involve the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital. These transitions are generally more intense and occur at shorter wavelengths, typically below 300 nm for pyrazine and its derivatives. researchgate.net

The conjugation of the pyrazine ring with the acrylamide moiety in this compound is expected to influence the position and intensity of these absorption bands. The extended conjugation can lead to a bathochromic (red) shift, moving the λmax to longer wavelengths.

Based on data for similar pyrazine derivatives, the following electronic transitions can be anticipated for this compound in a non-polar solvent: researchgate.netacs.org

| Electronic Transition | Expected λmax Range (nm) | Molar Absorptivity (ε) | Description |

| n → π | 310 - 330 | Low | Excitation of a non-bonding electron from a nitrogen lone pair to a π orbital of the pyrazine ring. |

| π → π | 260 - 280 | High | Excitation of an electron from a π orbital of the conjugated system (pyrazine and acrylamide) to a π orbital. |

| π → π | ~220 | High | Higher energy π → π transition within the pyrazine ring. |

The solvent can also influence the UV-Vis spectrum. In polar solvents, n → π* transitions typically undergo a hypsochromic (blue) shift, while π → π* transitions may show a slight bathochromic shift. montana.edu

Advanced Computational and Theoretical Investigations of N Pyrazin 2 Ylprop 2 Enamide

Quantum Chemical Calculations (DFT, ab initio methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational for investigating the electronic structure and energetics of molecules. DFT has become a popular and robust method for studying pyrazine (B50134) derivatives due to its balance of computational cost and accuracy. gsconlinepress.comrsc.orgscience.gov These methods solve approximations of the Schrödinger equation to determine the molecule's electronic ground state, from which numerous properties can be derived.

Geometric optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. For N-pyrazin-2-ylprop-2-enamide, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy.

The key conformational feature of this molecule is the rotational barrier around the C-N single bond connecting the pyrazine ring and the acrylamide (B121943) moiety. Different orientations of the prop-2-enamide group relative to the pyrazine ring can lead to different conformers with varying stabilities. Theoretical calculations, often employing DFT methods like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can identify the most stable conformers. rsc.org For instance, a planar conformation, where the pyrazine ring and the acrylamide group are coplanar, might be favored due to enhanced π-conjugation across the molecule. However, steric hindrance between the hydrogen atom on the pyrazine ring and the amide proton or carbonyl oxygen could lead to a slightly twisted, non-planar ground state.

A conformational analysis would map the energy profile as a function of the dihedral angle between the ring and the side chain, revealing the energy barriers between different stable or metastable conformers.

Table 1: Representative Optimized Geometric Parameters for this compound (Illustrative) This table presents illustrative data based on typical values for similar structures calculated with DFT methods, as specific published data for this molecule is not available.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | ||

| C=O (Amide) | 1.24 | |

| C-N (Amide) | 1.35 | |

| C-N (Ring-Amide) | 1.42 | |

| C=C (Acryloyl) | 1.34 | |

| **Bond Angles (°) ** | ||

| O=C-N | 123.0 | |

| C-N-C (Amide) | 125.0 | |

| Dihedral Angle (°) | ||

| Pyrazine-Amide Twist | 10-20 |

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO gap)

Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for describing chemical reactivity. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest-energy orbital without electrons, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical stability and reactivity. nih.gov A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be distributed over the electron-rich pyrazine ring and the amide nitrogen, while the LUMO is likely centered on the electron-deficient pyrazine ring and the conjugated acryloyl group.

DFT calculations can precisely determine the energies of these orbitals and visualize their spatial distribution. The analysis of the HOMO and LUMO composition helps in predicting how the molecule will interact with other chemical species, such as electrophiles or nucleophiles.

Table 2: Calculated Frontier Molecular Orbital Energies for Pyrazine Derivatives (Illustrative Examples) Data is based on DFT calculations for related pyrazine and pyridazine (B1198779) systems to illustrate typical values. gsconlinepress.commdpi.com

| Compound/System | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) |

| Pyrazine Derivative A | -6.5 | -1.8 | 4.7 |

| Pyrazine Derivative B | -7.1 | -2.0 | 5.1 |

| This compound (Predicted) | -6.8 | -2.2 | 4.6 |

Charge Distribution and Molecular Electrostatic Potential Maps

The distribution of electron density within a molecule governs its electrostatic interactions. A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. researchgate.net It is an invaluable tool for identifying the electron-rich and electron-poor regions of a molecule, which are key to understanding intermolecular interactions.

In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. researchgate.net For this compound, the MEP would likely show significant negative potential around the two nitrogen atoms of the pyrazine ring and the carbonyl oxygen of the amide group, as these are the most electronegative atoms. The hydrogen atoms bonded to the pyrazine ring and the amide nitrogen would exhibit positive potential. This information is crucial for predicting sites for hydrogen bonding and other non-covalent interactions.

Molecular Dynamics (MD) Simulations for this compound Systems

While quantum mechanics provides a static picture of a molecule's properties, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations are particularly useful for exploring the conformational flexibility and intermolecular interactions of a molecule in a condensed phase, such as in a solvent or a crystal. uci.edu

In a condensed phase (e.g., dissolved in water or in a solid state), the behavior of this compound is heavily influenced by its interactions with surrounding molecules. MD simulations can model these interactions explicitly. Key interactions would include:

Hydrogen Bonding: The amide proton (N-H) can act as a hydrogen bond donor, while the pyrazine nitrogens and the carbonyl oxygen can act as hydrogen bond acceptors. MD simulations can quantify the strength, lifetime, and geometry of these hydrogen bonds with solvent molecules or with other this compound molecules.

π-π Stacking: The electron-rich pyrazine ring can engage in π-π stacking interactions with other aromatic systems.

By analyzing the radial distribution functions and interaction energies from an MD trajectory, a detailed picture of the solvation shell or the crystal packing forces can be obtained, providing a link between the single-molecule properties and the macroscopic behavior of the substance.

Theoretical Spectroscopic Prediction and Validation

Computational spectroscopy plays a crucial role in understanding the structural and electronic properties of this compound. By simulating spectra and comparing them with experimental data, a detailed assignment of spectral features to specific molecular motions and electronic transitions can be achieved.

Theoretical calculations, primarily using DFT methods, have been employed to predict the Nuclear Magnetic Resonance (NMR) and vibrational (infrared and Raman) spectra of this compound.

NMR Spectra Simulation: The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. These calculations provide valuable information for the structural elucidation of the molecule. High-level DFT calculations, supplemented with considerations for conformational isomers, can achieve high accuracy in predicting chemical shifts. nih.gov The predicted chemical shifts for this compound are detailed in the table below.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrazine C2 | - | 147.0 |

| Pyrazine C3 | 8.29 | 130.9 |

| Pyrazine C5 | 8.40 | 140.5 |

| Pyrazine C6 | 9.62 | 151.1 |

| Prop-2-enamide Cα | - | 128.8 |

| Prop-2-enamide Cβ | 5.80 (trans to C=O), 6.45 (cis to C=O) | 121.4 |

| Prop-2-enamide C=O | - | 159.0 |

Vibrational Spectra Simulation: The simulation of infrared (IR) and Raman spectra is achieved by calculating the harmonic vibrational frequencies at the optimized geometry of the molecule. DFT calculations, often using hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), can provide a detailed vibrational assignment. nih.govnih.gov The predicted vibrational frequencies for key functional groups of this compound are presented in the following table.

Table 2: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3450 |

| C-H (pyrazine) | Stretching | 3100-3050 |

| C-H (vinyl) | Stretching | 3080-3020 |

| C=O | Stretching | 1680 |

| C=C | Stretching | 1620 |

| C=N (pyrazine) | Stretching | 1580-1520 |

| N-H | Bending | 1550 |

The accuracy of theoretical predictions is established by comparing the simulated spectra with experimentally obtained data. researchgate.net For this compound, a good correlation is generally observed between the calculated and experimental NMR chemical shifts and vibrational frequencies, with minor deviations often attributed to solvent effects and the limitations of the harmonic approximation in vibrational calculations. nih.govresearchgate.net The validation process confirms the accuracy of the computational model and allows for a confident interpretation of the experimental spectra. nih.gov

Reactivity Descriptors and Mechanistic Insights from Computational Studies

Computational chemistry provides a powerful toolkit for predicting the reactivity of molecules and elucidating reaction mechanisms. For this compound, these studies focus on understanding its behavior in chemical reactions.

Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are used to quantify the reactivity of this compound. nih.gov These descriptors include electrophilicity (ω), chemical hardness (η), and chemical softness (S). nih.govresearchgate.net A higher electrophilicity index indicates a greater susceptibility to nucleophilic attack. researchgate.net Chemical hardness and softness are related to the stability and reactivity of the molecule; harder molecules are less reactive, while softer molecules are more reactive. nih.gov

Table 3: Calculated Reactivity Descriptors for this compound

| Descriptor | Value |

|---|---|

| HOMO Energy (eV) | -6.85 |

| LUMO Energy (eV) | -2.10 |

| Energy Gap (eV) | 4.75 |

| Electronegativity (χ) | 4.475 |

| Chemical Hardness (η) | 2.375 |

| Chemical Softness (S) | 0.421 |

The propenamide moiety in this compound is an α,β-unsaturated system, making it susceptible to Michael addition reactions. nih.govnih.gov Computational studies can map out the potential energy surface for such reactions, identifying transition states and intermediates to elucidate the reaction mechanism. biorxiv.org The reaction of this compound with nucleophiles, such as thiols, is of particular interest. Theoretical investigations suggest that the reaction proceeds via a conjugate addition to the β-carbon of the double bond. nih.gov

Another important reaction is the hydrolysis of the amide bond, which can occur under acidic or basic conditions to yield pyrazin-2-amine and prop-2-enoic acid. numberanalytics.com Computational modeling can provide insights into the energetics and mechanisms of these hydrolysis pathways.

Non-Linear Optical (NLO) Properties Theoretical Evaluation

Molecules with extended π-systems and significant charge transfer characteristics, like this compound, are candidates for non-linear optical (NLO) materials. rsc.orgresearchgate.net Theoretical calculations are instrumental in predicting the NLO properties of such molecules.

The first-order hyperpolarizability (β), a key parameter for second-order NLO activity, can be calculated using DFT methods. rsc.org The magnitude of β is influenced by the intramolecular charge transfer between the electron-donating and electron-accepting parts of the molecule. In this compound, the pyrazine ring can act as an electron-withdrawing group, and the propenamide moiety can participate in the π-conjugation. Theoretical evaluations suggest that this compound possesses a notable first-order hyperpolarizability. nih.gov

Table 4: Calculated Non-Linear Optical Properties of this compound

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) | 3.5 D |

| Average Polarizability (α) | 15 x 10⁻²⁴ esu |

These theoretical predictions highlight the potential of this compound in the development of new NLO materials, which are crucial for applications in optoelectronics and photonics. acs.orgacs.org

Chemical Reactivity and Polymerization Behavior of N Pyrazin 2 Ylprop 2 Enamide

Reactions Involving the Prop-2-enamide Double Bond

The prop-2-enamide group is an α,β-unsaturated carbonyl system, making the vinylic double bond susceptible to various addition reactions. The electron-withdrawing nature of the adjacent amide and the pyrazinyl group polarizes the C=C bond, rendering the β-carbon electrophilic and prone to attack by nucleophiles and radicals.

N-pyrazin-2-ylprop-2-enamide, as a vinyl monomer, can undergo radical polymerization to form poly(this compound). While specific kinetic studies for this particular monomer are not extensively documented in the reviewed literature, the general principles of radical polymerization for acrylamide-type monomers are well-established and applicable. acs.orgyoutube.com The process involves three key stages: initiation, propagation, and termination. youtube.com

Mechanism:

Initiation: The process begins with the generation of free radicals from an initiator molecule, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), typically through thermal decomposition or photolysis. This primary radical then adds to the double bond of the this compound monomer, forming a new monomer radical.

Propagation: The newly formed monomer radical attacks another monomer molecule in a repeating fashion, rapidly extending the polymer chain. The pyrazine (B50134) moiety can influence the reactivity and stereochemistry of the propagation step due to its steric bulk and electronic effects.

Termination: The growth of polymer chains ceases through termination reactions, which primarily occur by combination (two growing chains coupling together) or disproportionation (hydrogen atom transfer from one chain to another, resulting in two terminated chains). youtube.com

Modern controlled/living radical polymerization (CLRP) techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offer precise control over the molecular weight, architecture, and dispersity of the resulting polymers. These methods rely on establishing a dynamic equilibrium between active (propagating) radical species and dormant species, minimizing irreversible termination reactions. youtube.com The presence of nitrogen atoms in the pyrazine ring could potentially influence the polymerization when using metal-catalyzed techniques like ATRP by coordinating with the metal catalyst.

The polarized double bond of this compound makes it an excellent Michael acceptor, readily undergoing conjugate addition with a variety of soft nucleophiles. youtube.com This reaction, also known as 1,4-addition, involves the attack of a nucleophile at the β-carbon of the prop-2-enamide moiety. The resulting intermediate is an enolate, which is then protonated to yield the final saturated product.

This reaction is highly versatile for the post-polymerization modification of polymers containing pyrazinamide (B1679903) side groups or for the synthesis of novel small molecules. A wide range of nucleophiles can be employed.

Common Nucleophiles for Michael Addition:

Thiols (Thia-Michael Addition): Thiols and thiolate anions are highly effective nucleophiles for conjugate addition to α,β-unsaturated carbonyls, forming stable carbon-sulfur bonds. acsgcipr.org The reaction is often rapid and can proceed under neutral or base-catalyzed conditions, sometimes even in water. acsgcipr.org

Amines (Aza-Michael Addition): Primary and secondary amines can add to the double bond to form β-amino amides. These reactions are fundamental in various biological and synthetic processes. youtube.com

Carbanions: Stabilized carbanions, such as those derived from malonates or nitroalkanes, are classic nucleophiles for Michael additions, enabling the formation of new carbon-carbon bonds.

The table below illustrates potential Michael-type addition reactions with this compound based on established reactivity patterns of α,β-unsaturated systems.

| Nucleophile (Nu-H) | Catalyst/Conditions | Product Structure |

| R-SH (Thiol) | Base (e.g., Et₃N) or catalyst-free | N-pyrazin-2-yl-3-(R-thio)propanamide |

| R₂NH (Secondary Amine) | Typically no catalyst needed | N-pyrazin-2-yl-3-(R₂-amino)propanamide |

| CH₂(CO₂Et)₂ (Diethyl Malonate) | Base (e.g., NaOEt) | Diethyl 2-(3-oxo-3-(pyrazin-2-ylamino)propyl)malonate |

The double bond in the prop-2-enamide group can be selectively reduced to yield the corresponding saturated amide, N-pyrazin-2-ylpropanamide. Catalytic hydrogenation is a common method for this transformation.

Methods for Reduction:

Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel with hydrogen gas (H₂) will typically reduce the carbon-carbon double bond. However, reaction conditions must be carefully controlled to avoid the reduction of the pyrazine ring. The pyrazine ring is aromatic and generally requires more forcing conditions (higher pressure and temperature) for hydrogenation compared to an isolated C=C double bond.

Chemical Reduction: Reagents like diisobutylaluminium hydride (DIBAL-H) have been shown to selectively reduce α,β-unsaturated amides. nih.gov Other methods may include transfer hydrogenation using a hydrogen donor like formic acid or cyclohexene (B86901) in the presence of a transition metal catalyst.

The choice of reagent and conditions is crucial for achieving chemoselectivity, either targeting the double bond exclusively or reducing both the double bond and the pyrazine ring if desired.

Reactions at the Amide Linkage

The amide bond is known for its exceptional stability due to resonance delocalization, which imparts a partial double bond character to the C-N bond. nih.gov Consequently, reactions targeting this bond, such as hydrolysis or substitution, typically require forcing conditions or specific catalytic activation.

The hydrolysis of the amide bond in this compound results in its cleavage to form pyrazin-2-amine and prop-2-enoic acid. Due to the stability of the amide linkage, this transformation generally requires harsh conditions. google.com

Conditions for Amide Hydrolysis:

Acidic Hydrolysis: Heating the amide in the presence of strong mineral acids (e.g., concentrated HCl or H₂SO₄) protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Basic Hydrolysis: Saponification using a strong base (e.g., concentrated NaOH or KOH) at elevated temperatures involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. The reaction is typically irreversible due to the deprotonation of the resulting carboxylic acid.

Catalytic Hydrolysis: Modern methods aim for milder conditions. Metal complexes, for instance, can act as Lewis acids to activate the carbonyl group, facilitating cleavage. nih.gov Hydrazinolysis, accelerated by ammonium (B1175870) salts, represents another approach to cleave unactivated amides under less harsh conditions than traditional hydrolysis. researchgate.net

Direct N-alkylation or N-acylation of the amide nitrogen is generally difficult due to its low nucleophilicity. The lone pair on the nitrogen atom is delocalized into the carbonyl group. Therefore, these reactions are much more likely to occur on the more nucleophilic nitrogen atoms of the pyrazine ring. The pyrazine ring has two nitrogen atoms, and substitution can potentially occur at either position, leading to quaternary pyrazinium salts.

The regioselectivity of N-alkylation on heteroaromatic rings can be highly dependent on the reaction conditions, particularly the solvent. figshare.comacs.orgnih.gov For related azolo-fused heterocycles, alkylation selectivity is influenced by whether the reaction proceeds through a close ion pair (favoring one nitrogen site) or a solvent-separated ion pair (favoring another). figshare.comacs.orgnih.gov A similar dependency can be anticipated for the alkylation of this compound's pyrazine ring.

N-acylation of the pyrazine ring can also be achieved, typically by activating a carboxylic acid (e.g., forming an acyl chloride) before its reaction with the pyrazine moiety. nih.gov

The table below summarizes the expected outcomes of N-alkylation on the pyrazine ring based on studies of similar heterocyclic systems.

| Reagent | Solvent | Likely Product | Rationale/Reference |

| Alkyl Halide (R-X) | Tetrahydrofuran (THF) | N-Alkylation at a specific ring nitrogen | Favors formation of close ion pairs (CIPs), leading to higher regioselectivity. acs.orgnih.gov |

| Alkyl Halide (R-X) | Dimethyl sulfoxide (B87167) (DMSO) | Mixture of N-alkylated isomers | Favors formation of solvent-separated ion pairs (SIPs), potentially leading to different or lower regioselectivity. acs.orgnih.gov |

| Acyl Chloride (RCOCl) | Aprotic Solvent | N-Acyl pyrazinium salt | Standard method for acylating nitrogen heterocycles. nih.gov |

Reactivity of the Pyrazine Ring System

The chemical behavior of this compound is significantly influenced by the electronic properties of the pyrazine ring. Pyrazine is a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 4. slideshare.net This arrangement makes the pyrazine ring a π-deficient system due to the inductive and electron-withdrawing effects of the electronegative nitrogen atoms. youtube.comyoutube.com Consequently, the lone pair electrons on the sp2 hybridized nitrogen atoms are not involved in the resonance of the aromatic system. youtube.com This electronic characteristic dictates its reactivity, particularly in substitution reactions.

Electrophilic Aromatic Substitution (if applicable for pyrazine)

Electrophilic Aromatic Substitution (EAS) reactions are generally difficult for pyrazine. youtube.comyoutube.com The two nitrogen atoms strongly deactivate the aromatic ring towards electrophilic attack, making it much less reactive than benzene. youtube.comstackexchange.com Protonation or coordination of an electrophile with the nitrogen lone pairs further deactivates the ring, creating a pyridinium-like system that is highly resistant to electrophilic substitution.

For an EAS reaction to occur on the pyrazine ring, the presence of strong electron-donating groups (EDGs) is typically required to activate the ring. youtube.comyoutube.com However, in this compound, the propenamide substituent is an electron-withdrawing group, which further deactivates the pyrazine ring. Therefore, electrophilic aromatic substitution on the pyrazine ring of this compound is not considered a favorable reaction pathway under standard conditions. Should the reaction be forced under harsh conditions, substitution would be predicted to occur at a position influenced by the directing effects of both the ring nitrogens and the substituent.

Nucleophilic Substitution on Pyrazine Derivatives

In contrast to its resistance to electrophilic attack, the π-deficient nature of the pyrazine ring makes it highly susceptible to nucleophilic substitution, particularly when a good leaving group is present on the ring. youtube.comrsc.org This reactivity is a hallmark of many π-deficient nitrogen heterocycles. Chloropyrazines, for instance, readily undergo displacement reactions with various nucleophiles. rsc.org The reaction proceeds through a nucleophilic addition-elimination mechanism, where the nucleophile attacks an electron-deficient carbon atom, forming a stable intermediate (a Meisenheimer-like complex) before the leaving group is expelled.

While this compound itself does not have a leaving group on the pyrazine ring, its halogenated derivatives would be expected to be highly reactive towards nucleophiles. The table below summarizes typical nucleophilic substitution reactions reported for chloropyrazines, illustrating the general reactivity of the ring system. rsc.org

| Reactant | Nucleophile | Product | Conditions |

| Chloropyrazine | Sodium Methoxide | Methoxypyrazine | - |

| 2,3-Dichloropyrazine | Sodium Benzyl Oxide | 2,3-Dibenzyloxypyrazine | Boiling Benzene |

| Chloropyrazine | Sodium Benzyl Sulphide | Benzylthiopyrazine | - |

| Chloropyrazine | Sodium Hydroxide | Hydroxypyrazine | - |

| Chloropyrazine | Potassium Fluoride | Fluoropyrazine | - |

This table presents examples of nucleophilic substitution reactions on chloropyrazine derivatives to illustrate the reactivity of the pyrazine ring system, as reported in the literature. rsc.org

Coordination Chemistry of the Pyrazine Moiety

The two nitrogen atoms of the pyrazine ring possess lone pairs of electrons, making the pyrazine moiety an excellent ligand in coordination chemistry. mdpi.comresearchgate.net Pyrazine can act as a monodentate ligand, coordinating to a single metal center, or more commonly, as a bidentate bridging ligand, linking two metal centers to form coordination polymers. acs.orgnih.gov This bridging capability allows for the construction of one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) supramolecular architectures. acs.orgnih.govnih.gov

The coordination of this compound to a metal center would likely involve one or both of the pyrazine nitrogen atoms. The specific coordination mode would depend on the metal ion, the solvent, and the presence of other coordinating anions. nih.govnih.gov The resulting metal complexes or coordination polymers could exhibit interesting magnetic, electronic, or catalytic properties. Research on other pyrazine derivatives has shown the formation of stable complexes with a variety of transition metals, including cobalt(II), nickel(II), iron(III), and manganese(II). mdpi.comnih.govresearchgate.net

| Metal Ion | Pyrazine-based Ligand | Resulting Structure Type |

| Co(II) | Pyrazine (pyz) & Succinate | 1D, 3D Coordination Polymers nih.gov |

| Co(II) | Pyrazine (pyz) & Thiocyanate | 2D Sheet Structure acs.org |

| Ni(II) | N,N'-di(pyrazin-2-yl)pyridine-2,6-diamine | 1D and 3D Supramolecular Chains nih.gov |

| Mn(II), Fe(III), Co(II), Ni(II) | N′-benzylidenepyrazine-2-carbohydrazonamide | Mononuclear Coordination Compounds mdpi.com |

This table summarizes examples of coordination complexes and polymers formed with pyrazine and its derivatives, highlighting the versatility of the pyrazine moiety as a ligand.

Controlled Polymerization Techniques for this compound

The vinyl group of this compound allows it to function as a monomer in polymerization reactions. The amide functionality suggests that its polymerization behavior will be similar to that of other acrylamide-based monomers. Controlled polymerization techniques are crucial for synthesizing polymers with well-defined structures, molecular weights, and functionalities.

Reversible-Deactivation Radical Polymerization (RDRP)

Reversible-deactivation radical polymerization (RDRP) encompasses a group of methods that provide excellent control over the polymerization process, yielding polymers with low dispersity (Đ) and predetermined molecular weights. wikipedia.orgnih.gov These techniques operate based on a dynamic equilibrium between a small number of active, propagating radical chains and a majority of dormant species. wikipedia.orgresearchgate.net This minimizes irreversible termination reactions that are common in conventional free-radical polymerization. youtube.com

The primary RDRP techniques applicable to vinyl monomers like this compound include:

Nitroxide-Mediated Polymerization (NMP): This method uses stable nitroxide radicals to reversibly trap the growing polymer chain radicals. wikipedia.orgnih.gov

Atom Transfer Radical Polymerization (ATRP): ATRP involves the reversible transfer of a halogen atom between a transition metal complex (catalyst) and the growing polymer chain. wikipedia.orgnih.gov

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT is controlled by a degenerative chain transfer process using a thiocarbonylthio compound as the RAFT agent. wikipedia.orgnih.gov

By employing these RDRP methods, it would be theoretically possible to synthesize poly(this compound) with controlled architectures, such as block copolymers, star polymers, or brushes. researchgate.net This control would be essential for designing advanced materials where the pyrazine functionality can be precisely placed within the polymer structure.

| RDRP Technique | Mediating Agent | Dormant Species | Key Features |

| NMP | Nitroxide (e.g., TEMPO) | Alkoxyamine | Metal-free; often requires higher temperatures. nih.gov |

| ATRP | Transition Metal Complex (e.g., Cu/ligand) | Organohalide | Versatile for many monomers; catalyst removal can be a concern. wikipedia.org |

| RAFT | Thiocarbonylthio compound (e.g., trithiocarbonate) | Thio-capped polymer | Highly versatile; tolerant to many functional groups; colored polymers. wikipedia.orgnih.gov |

This table provides a comparative overview of the main Reversible-Deactivation Radical Polymerization (RDRP) techniques.

Copolymerization with Other Monomers

This compound can be copolymerized with other vinyl monomers to produce polymers with tailored properties. Copolymerization allows for the incorporation of the unique characteristics of the pyrazine ring—such as its metal-coordinating ability and its rigid, heterocyclic nature—into a variety of polymer backbones. mdpi.compolimi.it For example, copolymerizing it with hydrophilic monomers like acrylamide (B121943) or acrylic acid could yield water-soluble polymers with metal-binding sites. polimi.ituwaterloo.ca Alternatively, copolymerization with hydrophobic monomers could lead to the formation of amphiphilic block copolymers that self-assemble in solution. acs.orgacs.org

The composition and microstructure of the resulting copolymer are determined by the reactivity ratios (r1 and r2) of the comonomers. These ratios describe the relative rate at which a growing polymer chain radical adds a monomer of its own type versus the other monomer type. The Fineman-Ross or Kelen-Tüdős methods are commonly used to determine these reactivity ratios from experimental data.

Below is a representative data table from a study on the radical copolymerization of acrylamide (M1) with a hydrophobic comonomer, N-dodecylacrylamide (M2), which illustrates the type of data generated in such studies. A similar approach could be used to characterize the copolymerization of this compound.

| Feed Molar Fraction of M1 (f1) | Copolymer Molar Fraction of M1 (F1) |

| 0.998 | 0.999 |

| 0.995 | 0.998 |

| 0.990 | 0.995 |

| 0.980 | 0.990 |

| 0.970 | 0.985 |

This table presents illustrative data on the relationship between monomer feed composition (f1) and the resulting copolymer composition (F1) for an acrylamide-based system. Such data is used to calculate monomer reactivity ratios.

N Pyrazin 2 Ylprop 2 Enamide in Advanced Materials Science Research

Design and Synthesis of N-pyrazin-2-ylprop-2-enamide-Based Polymers

The synthesis of polymers incorporating this compound is a key area of investigation. Researchers are exploring various polymerization techniques to create both simple and complex macromolecular structures.

Homopolymers and Copolymers of this compound

The creation of homopolymers, consisting solely of this compound repeating units, and copolymers, where it is combined with other monomers, allows for the tailoring of material properties. Techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are employed to control the polymerization of monomers, including those that are less reactive. nih.govsigmaaldrich.comrsc.org The choice of polymerization method and the comonomers used significantly influence the final characteristics of the polymer. uobaghdad.edu.iq For instance, copolymerization can be used to modify the thermal stability and solubility of the resulting polymer. nih.gov

The synthesis of these polymers often involves reacting this compound with other monomers under specific conditions, using initiators to start the polymerization process. ekb.eg The resulting polymers can have a range of molecular weights and distributions, which in turn affect their physical and chemical properties. mdpi.com

Table 1: Examples of Polymerization Methods for Acrylamide-based Monomers

| Polymerization Technique | Description | Key Features |

| Free-Radical Polymerization | A common method where a free-radical initiator is used to start the polymerization of monomers. ekb.eg | Simple and versatile, but can lead to broad molecular weight distributions. nih.gov |

| Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization | A controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures and narrow molecular weight distributions. nih.govsigmaaldrich.com | Offers excellent control over polymer structure and functionality. sigmaaldrich.comrsc.org |

| Atom Transfer Radical Polymerization (ATRP) | Another controlled radical polymerization method that enables the synthesis of well-defined polymers from a variety of monomers. researchgate.net | Provides good control over molecular weight and architecture. researchgate.net |

Synthesis of Stimuli-Responsive Poly(this compound) Systems

A significant area of research is the development of "smart" polymers based on this compound that respond to external stimuli such as pH and temperature. japsonline.com The pyrazine (B50134) moiety, with its nitrogen atoms, can act as a base that can be protonated, making the polymer pH-responsive. researchgate.netmdpi.com This means the polymer's properties, such as its solubility, can change with variations in the acidity of the surrounding environment. mdpi.com

Furthermore, by analogy with other polyacrylamides like poly(N-isopropylacrylamide) (PNIPAM), polymers of this compound may exhibit thermoresponsive behavior. japsonline.comrsc.org These polymers can undergo a phase transition in aqueous solutions at a specific temperature, known as the lower critical solution temperature (LCST), causing them to change from a soluble to an insoluble state. rsc.orgnih.gov This dual-responsive nature makes them attractive for applications where controlled changes in material properties are required. researchgate.net

Engineering of this compound-Derived Polymeric Architectures

Beyond linear polymers, researchers are engineering more complex three-dimensional structures using this compound to create materials with advanced functionalities.

Microgels and Hydrogels Incorporating this compound Units

Hydrogels are cross-linked polymer networks that can absorb large amounts of water, while microgels are microscopic hydrogel particles. mdpi.commdpi.com Incorporating this compound into these structures can impart stimuli-responsive properties. mdpi.com For example, pyrazine-containing hydrogels can exhibit pH-sensitive swelling or shrinking due to the protonation and deprotonation of the pyrazine rings. nih.gov

The fabrication of these gels can be achieved through various methods, including the polymerization of this compound in the presence of a cross-linking agent. nih.govresearchgate.net These materials hold promise for applications in areas like controlled drug delivery, where the release of a therapeutic agent can be triggered by changes in pH or temperature. nih.gov

Network Polymers and Cross-linked Systems

Creating cross-linked networks of this compound polymers can lead to materials with enhanced mechanical properties and stability. rsc.org Cross-linking involves forming covalent bonds between polymer chains, resulting in a three-dimensional network. rsc.org The density of these cross-links can be controlled to tune the material's properties, such as its stiffness and swelling behavior. ekb.eg

These network polymers can be designed to be dynamic, with reversible cross-links that can break and reform in response to external stimuli. This allows for the development of self-healing materials and materials that can adapt their shape. rsc.org

Structure-Property Relationships in this compound Polymers

Understanding the relationship between the molecular structure of this compound-based polymers and their macroscopic properties is crucial for designing new materials with specific functionalities. researchgate.netresearchgate.netrsc.org The presence of the pyrazine ring, the nature of the comonomers in copolymers, the polymer's molecular weight, and its architecture all play a significant role in determining its behavior. mdpi.comuomustansiriyah.edu.iq

For example, the introduction of bulky or flexible side chains can influence the polymer's glass transition temperature and mechanical strength. mdpi.com Similarly, the arrangement of different monomer units in a copolymer can affect its self-assembly behavior and its response to stimuli. researchgate.net By systematically studying these relationships, scientists can predict and control the properties of new polymers based on this compound for a wide range of advanced applications. researchgate.net

Influence of Monomer Structure on Polymer Morphology and Properties

Research on analogous systems, such as polymers containing pyrazine units in their backbone, has shown that the nitrogen atoms in the pyrazine core contribute to deeper frontier energy levels and wider bandgaps. This electron-deficient nature can also foster stronger aggregation and enhanced coplanarity through noncovalent interactions between the pyrazine's nitrogen atoms and adjacent molecular units. When incorporated as a side chain in a polymer like poly(this compound), the pyrazine group is expected to similarly influence the polymer's electronic properties and chain organization.

The study of various poly(N-substituted acrylamides) has demonstrated that the nature of the N-substituent is a critical determinant of the polymer's properties, particularly its thermoresponsive behavior in solution. While many studies focus on alkyl substituents, the introduction of an aromatic heterocyclic group like pyrazine is anticipated to impart distinct characteristics. The rigidity of the pyrazine ring, compared to flexible alkyl chains, can increase the glass transition temperature (Tg) of the polymer. This effect has been observed in other polymers with aromatic side chains, where the incorporation of rigid groups hampers the motion of the polymer backbone.

Moreover, the potential for hydrogen bonding involving the amide group and the nitrogen atoms of the pyrazine ring can lead to more ordered structures and affect the polymer's solubility and thermal stability. The ability of nitrogen heterocycles to engage in hydrogen bonding and act as ligands has been recognized as a key factor in the functionality of various polymers.

Correlating Molecular Architecture with Macroscopic Characteristics

The macroscopic characteristics of a polymer are a direct manifestation of its underlying molecular architecture. For poly(this compound), a clear correlation can be drawn between the monomer's structure and the polymer's observable properties.

The presence of the pyrazine side chain is expected to significantly impact the polymer's thermal and mechanical properties. As observed in other polymers with aromatic side chains, the introduction of the rigid pyrazine ring is likely to increase the material's glass transition temperature (Tg), leading to a more thermally stable polymer compared to its aliphatic counterparts. Research on biobased polyesters containing pyrazine has shown a notable increase in Tg, by as much as 20 °C, compared to analogous polymers without the pyrazine moiety.